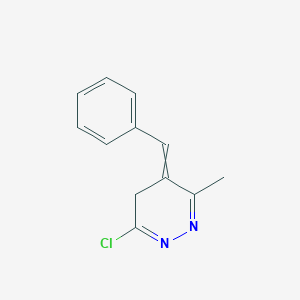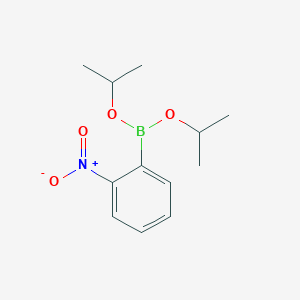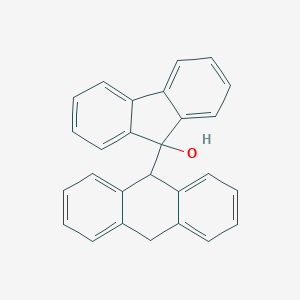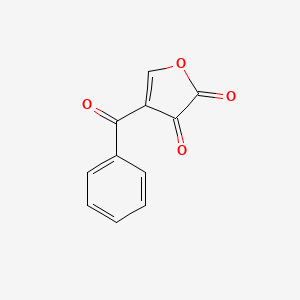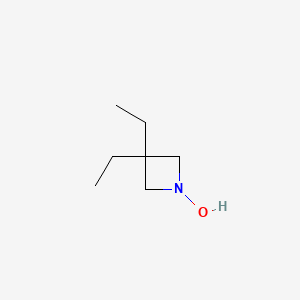
3,3-Diethylazetidin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethylazetidin-1-ol is a four-membered nitrogen-containing heterocyclic compound Azetidines, including this compound, are known for their strained ring structure, which imparts unique chemical reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Diethylazetidin-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-diethylazetidine with an appropriate oxidizing agent to introduce the hydroxyl group. Another method involves the ring-opening of azetidine derivatives followed by functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency of the process. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethylazetidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
Applications De Recherche Scientifique
3,3-Diethylazetidin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor for various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethylazetidin-1-ol involves its interaction with specific molecular targets. The strained ring structure of azetidines allows for unique binding interactions with enzymes and receptors. This compound can act as an inhibitor or modulator of various biological pathways, depending on its specific functional groups and derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylazetidin-2-one: Known for its use as an inhibitor in biological systems.
Aziridines: Another class of strained nitrogen-containing heterocycles with similar reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with different reactivity and applications.
Uniqueness
3,3-Diethylazetidin-1-ol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
110410-07-6 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3,3-diethyl-1-hydroxyazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-7(4-2)5-8(9)6-7/h9H,3-6H2,1-2H3 |
Clé InChI |
XGJXRSKJLSRVET-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN(C1)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


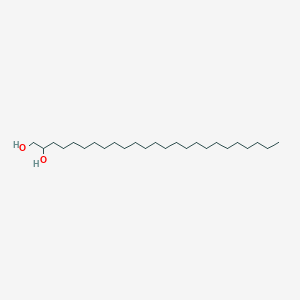
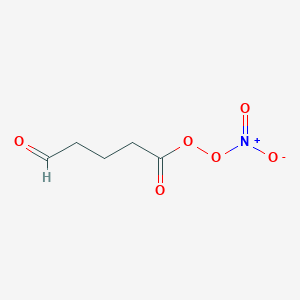
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
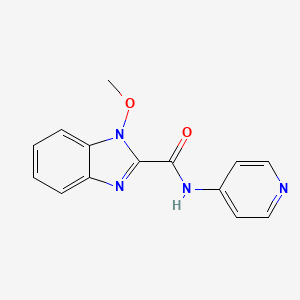

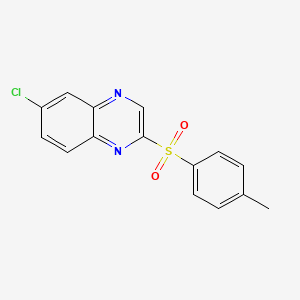
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
